6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, two methoxybenzyl groups, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chloro, methoxybenzyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitution pattern.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its unique chemical properties might make it suitable for applications in coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Similar compounds might include other pyridine derivatives with different substituents, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents. The presence of both methoxybenzyl and trifluoromethyl groups on the pyridine ring is relatively uncommon and imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H22ClF3N2O2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
6-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C23H22ClF3N2O2/c1-15-12-20(28-22(24)21(15)23(25,26)27)29(13-16-4-8-18(30-2)9-5-16)14-17-6-10-19(31-3)11-7-17/h4-12H,13-14H2,1-3H3 |
InChI Key |
PNVLBTYHQGTKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)Cl)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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